molecular formula C24H24ClN3O3 B11572833 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11572833
M. Wt: 437.9 g/mol
InChI Key: FZNHTSLBPGAQDV-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that features a benzimidazole core substituted with chlorophenoxy and methoxyphenoxy ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the chlorophenoxy and methoxyphenoxy ethyl groups: This step involves the nucleophilic substitution reactions where the benzimidazole core is reacted with 2-(4-chlorophenoxy)ethyl bromide and 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorophenoxy or methoxyphenoxy groups.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine: Lacks the methoxyphenoxy group, which may affect its biological activity and chemical reactivity.

    1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine: Lacks the chlorophenoxy group, which may influence its interaction with molecular targets.

Uniqueness

1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is unique due to the presence of both chlorophenoxy and methoxyphenoxy groups, which can confer distinct chemical and biological properties. This dual substitution pattern may enhance its potential as a multifunctional compound in various applications.

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine

InChI

InChI=1S/C24H24ClN3O3/c1-29-22-8-4-5-9-23(22)31-17-15-28-21-7-3-2-6-20(21)27(24(28)26)14-16-30-19-12-10-18(25)11-13-19/h2-13,26H,14-17H2,1H3

InChI Key

FZNHTSLBPGAQDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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